L-Alfa-lysophosphatidylcholine, lauroyl
Description
Classification and Nomenclature of Lysophosphatidylcholine (B164491) (LPC) Species
Lysophosphatidylcholines (LPCs), also known as lysolecithins, are a class of chemical compounds derived from phosphatidylcholines. wikipedia.org They are minor but crucial components of cell membranes, typically constituting less than 3% of membrane phospholipids (B1166683), and are also found in blood plasma at concentrations of 8–12%. wikipedia.org The classification of LPCs is primarily based on the type of acyl chain attached to the glycerol (B35011) backbone.
The fundamental structure of L-Alfa-lysophosphatidylcholine, lauroyl is defined as a 1-O-acyl-sn-glycero-3-phosphocholine. nih.gov This nomenclature specifies the stereochemical configuration ("sn" for stereospecifically numbered) of the glycerol molecule. The structure consists of:
A central glycerol backbone.
An acyl group (a fatty acid) esterified at the sn-1 position.
A hydroxyl (-OH) group at the sn-2 position.
A phosphocholine (B91661) moiety attached to the sn-3 position.
This structure results from the hydrolysis of a phosphatidylcholine molecule by the enzyme phospholipase A2, which removes the fatty acid from the sn-2 position. nih.govnih.gov
The defining feature of this compound is its specific acyl chain: the lauroyl group. nih.gov Also known as dodecanoyl, lauric acid is a saturated fatty acid with a 12-carbon chain. wikipedia.org The notation "12:0" indicates it has 12 carbons and zero double bonds in its hydrocarbon tail. avantiresearch.comlarodan.com This specific fatty acid chain influences the molecule's physical properties, such as its solubility and how it interacts with cell membranes.
| Property | Description |
| Common Name | 1-Lauroyl-lysophosphatidylcholine |
| Systematic Name | 1-dodecanoyl-sn-glycero-3-phosphocholine |
| Abbreviation | 12:0 Lyso PC |
| Molecular Formula | C₂₀H₄₂NO₇P |
| Molecular Weight | 439.52 g/mol |
| Acyl Chain | Lauroyl (from Lauric Acid) |
| Carbon Chain Length | 12 |
| Saturation | Saturated (no double bonds) |
This table summarizes the key chemical and structural properties of this compound. avantiresearch.comlarodan.comchemscene.com
General Overview of Lysophospholipid (LPL) Significance in Cellular Processes
Lysophospholipids (LPLs) are a class of lipids that lack one of their two fatty acyl chains. researchgate.net This structural feature makes them more hydrophilic than their diacyl counterparts, allowing them to function as signaling molecules in the aqueous environment of the cell and bloodstream. mdpi.com They are critical intermediates in the metabolic remodeling of phospholipids, a process known as the Lands' cycle. mdpi.com
Lysophospholipids, including LPCs, are recognized as important signaling molecules that can influence a wide range of cellular activities. ontosight.ainih.gov LPCs can activate various signaling pathways that are involved in inflammatory responses and oxidative stress. nih.gov This signaling is often mediated by specific G protein-coupled receptors (GPCRs) and Toll-like receptors on the cell surface. nih.govnih.gov The binding of LPC to these receptors can trigger downstream effects, such as:
Cell Proliferation and Differentiation : LPC can stimulate the proliferation and differentiation of various cell types, including lymphoid cells. nih.gov
Inflammation : It plays a role in regulating inflammatory responses, with some studies reporting pro-inflammatory effects and others anti-inflammatory effects. ontosight.ai
Monocyte and T-lymphocyte Activation : LPC is known to activate human T-lymphocytes and initiate the chemotaxis (movement) of monocytes. nih.gov
Protein Kinase C (PKC) Modulation : LPC can activate or inhibit protein kinase C, a key enzyme in signal transduction, depending on its concentration. nih.govahajournals.org
Structure
2D Structure
Properties
Molecular Formula |
C20H43NO7P+ |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[(3-dodecanoyloxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C20H42NO7P/c1-5-6-7-8-9-10-11-12-13-14-20(23)26-17-19(22)18-28-29(24,25)27-16-15-21(2,3)4/h19,22H,5-18H2,1-4H3/p+1 |
InChI Key |
BWKILASWCLJPBO-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Cellular and Molecular Mechanisms of Action of L Alfa Lysophosphatidylcholine, Lauroyl
Intracellular Signaling Cascades Triggered by L-Alfa-lysophosphatidylcholine, Lauroyl
This compound, a specific variant of lysophosphatidylcholine (B164491) (LPC), orchestrates a complex array of intracellular signaling events that influence a wide range of cellular processes. As a bioactive lipid mediator, it engages with cellular membranes and receptors to activate multiple downstream signaling cascades, profoundly impacting cell function. The following sections detail the key intracellular signaling pathways triggered by this lysophospholipid.
Protein Kinase C (PKC) Activation and Modulation
This compound is a significant modulator of Protein Kinase C (PKC), a family of protein kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. The interaction of LPC with PKC is concentration-dependent; low concentrations (less than 20 µM) have been shown to activate PKC, whereas higher concentrations (more than 30 µM) can be inhibitory. msu.ru The precise mechanism of PKC activation by LPC remains a subject of ongoing investigation, but it is understood to be highly specific, as LPC does not appear to activate other protein kinases such as myosin-light-chain kinase or cAMP-dependent protein kinase. msu.ru
Research indicates that LPC's role in PKC activation may be auxiliary, potentially prolonging the effects of direct PKC activators like 1,2-diacylglycerol (DAG). msu.ru Studies have demonstrated that the effects of LPC and DAG on PKC activation are synergistic. msu.ru In mesangial cells, LPC-mediated PKC activation is thought to be regulated by the protein tyrosine kinase (PTK)-dependent activation of Phospholipase Cgamma-1 (PLCgamma-1). nih.gov Furthermore, the activation of PKC by lysophospholipids is dependent on the presence of diacylglycerol (DAG), phosphatidylserine (B164497) (PS), and Ca2+. nih.gov In vascular smooth muscle cells, LPC has been shown to increase L-type Ca2+ current through a pathway involving PKC. koreamed.orgkjpp.net This activation of PKC by LPC is a critical step in the signaling cascade that leads to various physiological and pathophysiological responses.
Table 1: Research Findings on this compound and PKC Activation
| Cell Type | Effect of LPC | Key Findings | Reference |
|---|---|---|---|
| General (in vitro) | Concentration-dependent activation and inhibition | Low concentrations (<20 µM) activate PKC; high concentrations (>30 µM) inhibit PKC. msu.ru | msu.ru |
| Mesangial Cells | PKC activation | Mediated by PTK-dependent activation of PLCgamma-1. nih.gov | nih.gov |
| Vascular Smooth Muscle Cells | Increased L-type Ca2+ current | Occurs via a PKC-dependent pathway. koreamed.orgkjpp.net | koreamed.orgkjpp.net |
| General (in vitro) | Synergistic activation with DAG | The effects of LPC and DAG on PKC activation were found to be synergistic. msu.ru | msu.ru |
Extracellular-Signal-Regulated Kinases (ERK1/2) Activation
This compound is a potent activator of the Extracellular-Signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.org This pathway is central to the regulation of cellular processes such as proliferation, differentiation, and survival. mdpi.comyoutube.com The activation of ERK1/2 by LPC has been observed in various cell types, including vascular smooth muscle cells (VSMCs) and mesangial cells. nih.govnih.gov
In VSMCs, LPC induces a mitogenic response through the activation of ERK1/2. nih.gov This process is linked to the generation of reactive oxygen species (ROS) by NADH/NADPH oxidase. nih.govresearchgate.net Antioxidants and inhibitors of NADH/NADPH oxidase have been shown to block LPC-stimulated ERK1/2 activation. nih.gov The signaling cascade leading to ERK activation by LPC in these cells appears to involve both Protein Kinase C (PKC) and the Ras-dependent activation of Raf-1. nih.govnih.gov In mesangial cells, LPC-mediated ERK1/2 (specifically p42 MAP kinase) activation is partially inhibited by PKC inhibition, suggesting the involvement of additional signaling pathways. nih.gov Indeed, both PKC and PTK-Ras pathways are implicated in the downstream activation of MAP kinase by LPC. nih.gov
p38 MAPK and JNK Activation
In addition to the ERK1/2 pathway, this compound also activates other branches of the MAPK signaling cascade, namely the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways. These pathways are typically associated with cellular responses to stress, inflammation, and apoptosis. nih.gov
In monocytic THP-1 cells, LPC, as a major component of oxidized LDL, strongly induces the phosphorylation and activation of both p38 and p42/44 MAP kinases (ERK1/2). nih.gov Interestingly, the chemotaxis of these cells stimulated by LPC was found to be dependent on the activation of p38, as selective inhibitors of p38 completely blocked this migratory response. nih.gov Further studies in peritoneal macrophages have shown that LPC can activate both p38 and JNK. plos.org This activation is part of a dual role for LPC, where it can trigger a proinflammatory response through TLR4- and TLR2-1-mediated signaling. plos.org However, in the presence of other TLR ligands like LPS, LPC can counteract some inflammatory responses. plos.org The activation of JNK and p38 has also been linked to foam cell formation, a key event in atherosclerosis. researchgate.net
PI3K/Akt Signaling Pathway Involvement
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular cascade influenced by this compound. This pathway is fundamentally involved in regulating cell survival, growth, and proliferation.
LPC has been shown to inhibit the proangiogenic functions of endothelial progenitor cells (EPCs) and facilitate their apoptosis by suppressing the PI3K/Akt signaling pathway. nih.gov This inhibitory effect on Akt activation has also been observed in vascular smooth muscle cells, where LPC counteracts the insulin-induced phosphorylation of Akt. nih.gov This inhibition is mediated through the activation of Protein Kinase C-alpha (PKC-α). nih.gov In contrast, in other contexts, the broader class of lysophospholipids, lysophosphatidic acid (LPA), has been shown to activate the PI3K/Akt pathway, which can mediate proliferative signals. mdpi.com This suggests that the effect of lysophospholipids on the PI3K/Akt pathway can be cell-type and context-dependent.
Table 2: Research Findings on this compound and PI3K/Akt Signaling
| Cell Type | Effect of LPC | Key Findings | Reference |
|---|---|---|---|
| Endothelial Progenitor Cells (EPCs) | Inhibition of PI3K/Akt pathway | Suppresses proangiogenesis and promotes apoptosis. nih.gov | nih.gov |
| Vascular Smooth Muscle Cells | Inhibition of insulin-induced Akt activation | Mediated through the activation of PKC-α. nih.gov | nih.gov |
| Jurkat Cells (T-cell leukemia) | Inhibition of PI3K/Akt pathway | Leads to an increase in ERK1/2/MAPK pathway activation. mdpi.com | mdpi.com |
Protein Tyrosine Kinases (PTK) Activation
This compound is a known activator of Protein Tyrosine Kinases (PTKs), which are crucial enzymes in signal transduction that regulate a multitude of cellular processes. mdpi.com The activation of PTKs is one of the earliest biochemical events triggered by LPC in T cells. nih.gov
In the Jurkat T-cell line, LPC induces a rapid and significant tyrosine phosphorylation of cellular substrates. nih.gov Among the phosphorylated proteins are members of the Src family kinase, p56(lck), and the Syk family kinase, ZAP70. nih.gov This LPC-induced tyrosine phosphorylation is largely dependent on the functional activity of p56(lck). nih.gov In mesangial cells, LPC stimulates PTK activity, which in turn leads to the phosphorylation of phospholipase Cgamma-1 (PLCgamma-1), a key step in the subsequent activation of PKC. nih.gov The activation of PTKs by LPC highlights its role in initiating complex signaling networks that can influence immune responses and other cellular functions.
ATP Release and Purinergic Signaling
A significant aspect of the cellular and molecular mechanism of this compound involves the release of adenosine (B11128) triphosphate (ATP) and the subsequent activation of purinergic signaling. nih.govbiorxiv.org This pathway is critically involved in the inflammatory responses elicited by LPC. nih.govresearchgate.net
LPC induces the release of ATP from various cell types, including macrophages and neuronal cells. biorxiv.orgresearchgate.net This extracellular ATP then acts as a danger-associated molecular pattern (DAMP), activating purinergic receptors, such as the P2X7 receptor. researchgate.netbiorxiv.org The activation of these receptors is crucial for LPC-mediated inflammatory responses, including the production of inflammatory cytokines like IL-1β. nih.govbiorxiv.org The induction of caspase-1-mediated IL-1β release by LPC is significantly reduced in the presence of the ATP-hydrolyzing enzyme apyrase or inhibitors of purinergic signaling. nih.govbiorxiv.org This indicates that the inflammatory effects of LPC are, to a large extent, dependent on this ATP-driven purinergic signaling cascade. nih.gov
Interactions with Cellular Membranes and Proteins
This compound, a single-chain lysophospholipid, exhibits significant interactions with cellular membranes and proteins, leading to a cascade of molecular events that modulate cellular function and integrity. Its amphipathic nature, characterized by a polar head group and a single acyl chain, drives its insertion into lipid bilayers and its association with various proteins.
Membrane Integration and Permeability Modulation
This compound readily integrates into cellular membranes, altering their biophysical properties. This integration can lead to changes in membrane fluidity and curvature. A primary consequence of this integration is the modulation of membrane permeability.
Studies have demonstrated that lysophosphatidylcholine (LPC) can increase the permeability of cellular membranes. nih.govnih.govelsevierpure.com For instance, LPC has been shown to induce a dose- and time-dependent increase in the monolayer permeability of human coronary artery endothelial cells. nih.gov This effect is associated with a reduction in the expression of tight junction proteins, which are crucial for maintaining the integrity of cellular barriers. nih.gov The mechanism underlying this increased permeability can involve the formation of transient pores or the destabilization of the lipid bilayer, leading to leakage of intracellular components and increased influx of extracellular substances. nih.govnih.gov In cultured fibroblasts, LPC was observed to evoke transient membrane permeabilization within minutes of exposure. nih.gov Furthermore, the incorporation of LPC into liposomal membranes has been shown to enhance their leakiness. elsevierpure.com
The effect of LPC on membrane permeability is cell-type dependent. For example, the plasma membrane of endothelial cells appears to be more susceptible to LPC-induced derangement than that of smooth muscle cells. nih.gov This increased permeability can lead to an elevation of intracellular calcium concentrations ([Ca2+]i) and the entry of other ions like Ni2+. nih.gov
Table 1: Effects of Lysophosphatidylcholine on Cellular Permeability
| Cell Type | Concentration | Effect on Permeability | Associated Molecular Changes |
| Human Coronary Artery Endothelial Cells | 30 µM | 53% increase in monolayer permeability | Decreased mRNA and protein levels of zonula occludens-1, occludin, claudin-1, and junctional adhesion molecule |
| Cultured Vascular Endothelial Cells | 30 µM | Increased [Ca2+]i and Ni2+ entry, fura-2 (B149405) leakage | - |
| Cultured Vascular Smooth Muscle Cells | 30 µM | Increased [Ca2+]i and Ni2+ entry, no fura-2 leakage | - |
Protein-Sensitized Membrane Damage
While this compound can directly perturb membrane structure, its damaging effects can be amplified in the presence of certain proteins. This phenomenon, termed protein-sensitized membrane damage, involves a synergistic action between the lysophospholipid and proteins that may already be associated with the membrane or are recruited by the initial membrane disruption.
Interaction with SNARE Complexes and Membrane Fusion Regulation
This compound plays a role in the regulation of membrane fusion, a process critical for neurotransmission and other cellular events, through its interaction with SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complexes. SNARE proteins are the core machinery responsible for mediating the fusion of vesicles with target membranes. nih.govyale.edu
LPC, by altering membrane curvature, can influence the assembly and disassembly of SNARE complexes. nih.gov Studies have shown that membrane-incorporated LPC inhibits the disassembly of t-SNARE/v-SNARE complexes by N-ethylmaleimide-sensitive factor (NSF) and ATP. nih.gov This inhibition leads to an accumulation of clustered vesicles, suggesting that by preventing the recycling of SNARE complexes, LPC can modulate the rate and extent of membrane fusion. nih.gov This regulatory role highlights a direct link between lipid composition and the protein machinery of membrane trafficking. nih.gov
It is proposed that cells with increased membrane LPC content would facilitate the longevity of secretory events by inhibiting SNARE-complex disassembly. nih.gov This interaction underscores the importance of the lipid environment in modulating the function of proteins that drive fundamental cellular processes.
Alpha-Synuclein (B15492655) Binding and Conformational Modulation
A significant area of research has focused on the interaction between lysophosphatidylcholine and alpha-synuclein, a presynaptic neuronal protein intrinsically linked to Parkinson's disease. nih.govnih.govjove.com this compound has been shown to directly bind to alpha-synuclein, influencing its conformation and aggregation propensity. nih.govnih.gov
Mass spectrometry-based studies have identified lysophospholipids, particularly LPC, as preferential binding partners for both endogenous and recombinant alpha-synuclein monomers. nih.gov This interaction is noteworthy as it does not appear to be dependent on electrostatic forces, distinguishing it from interactions with negatively charged lipids. nih.gov The binding of LPC to alpha-synuclein involves the N-terminal region of the protein. nih.gov
One of the most critical outcomes of the interaction between this compound and alpha-synuclein is the inhibition of the protein's pathological aggregation. nih.govnih.govjove.com The aggregation of alpha-synuclein into amyloid fibrils is a hallmark of synucleinopathies such as Parkinson's disease. frontiersin.org
LPC has been demonstrated to significantly inhibit the pathological aggregation of alpha-synuclein both in vitro and in cellular environments. nih.govnih.gov By binding to monomeric alpha-synuclein, LPC maintains the protein in a compact conformation, which is less prone to aggregation. nih.govnih.gov Conversely, a reduction in the cellular production of LPC has been shown to promote the accumulation of alpha-synuclein aggregates. nih.gov This protective role of LPC underscores a potential link between lipid metabolism and the pathogenesis of neurodegenerative diseases. nih.govnih.gov
In its unbound state in the cytoplasm, alpha-synuclein is an intrinsically disordered protein. nih.gov However, upon binding to lipid membranes or micelles, it can adopt a more structured conformation. researchgate.netmdpi.com this compound, particularly in micellar form, induces a significant conformational transition in alpha-synuclein from a random coil to an alpha-helix-rich structure. nih.govnih.gov
This induction of an alpha-helical conformation is a key aspect of how LPC stabilizes alpha-synuclein and prevents its aggregation. nih.gov Circular dichroism spectroscopy has confirmed that LPC micelles promote this structural change. nih.gov This is significant because the alpha-helical conformation is generally considered to be the membrane-bound, functional state of alpha-synuclein, whereas the beta-sheet-rich conformation is associated with pathological aggregation. researchgate.net
Table 2: Interaction of Lysophosphatidylcholine with Alpha-Synuclein
| Interaction Aspect | Observation | Significance |
| Binding | Preferential binding to alpha-synuclein monomers, independent of electrostatic interaction. nih.gov | Establishes a direct molecular interaction. |
| Aggregation | Significantly inhibits pathological aggregation in vitro and in cells. nih.govnih.gov | Suggests a protective role against neurodegeneration. |
| Conformation | Induces a transition from a random coil to an alpha-helical structure. nih.govnih.gov | Stabilizes a non-pathogenic, potentially functional conformation. |
Regulation of Cellular Processes by this compound
This compound (lauroyl LPC) is a subtype of lysophosphatidylcholine (LPC), a class of signaling phospholipids (B1166683) that play crucial roles in a variety of cellular processes. The biological activities of LPCs are known to be dependent on the length and saturation of their fatty acid chain. This article focuses specifically on the cellular and molecular mechanisms of lauroyl LPC, which contains a 12-carbon saturated fatty acid.
Modulation of Oxidative Stress
While specific studies on the direct modulation of oxidative stress by lauroyl LPC are limited, the broader class of LPCs is well-documented to be involved in oxidative stress pathways. researchgate.netnih.govnih.gov LPCs are a major component of oxidized low-density lipoproteins (oxLDL) and are implicated in inflammatory reactions, which are often associated with oxidative stress. sigmaaldrich.com Research has shown that LPCs can induce the production of reactive oxygen species (ROS) in various cell types, including endothelial cells. nih.gov This process can lead to cellular damage and contributes to the pathology of conditions like atherosclerosis. nih.govnih.gov The overexpression of nitric oxide induced by LPC can also lead to oxidative stress and cellular damage in endothelial cells. researchgate.net It is important to note that the specific effects of lauroyl LPC on oxidative stress may differ from other LPC species due to the variation in the fatty acid chain.
Induction of Apoptosis and Cytotoxicity
Lysophosphatidylcholines are known to induce apoptosis and cytotoxicity in a variety of cell types. nih.govmdpi.comwikipedia.org High concentrations of LPC can lead to cell lysis, while lower concentrations can permeabilize cell membranes without causing complete cell death. sigmaaldrich.com The cytotoxic effects of LPC are often linked to the induction of cell cycle arrest and apoptosis. nih.govresearchgate.net For instance, in human endothelial cells, LPC has been shown to cause cell cycle arrest and apoptosis, which is associated with the production of ROS and the activation of specific signaling pathways. nih.govresearchgate.net Furthermore, LPC can trigger apoptosis in brain microvascular endothelial cells through the activation of the NLRP3 inflammasome. nih.gov While these findings are generally attributed to LPCs, the specific role of the lauroyl variant in these processes requires more targeted investigation.
Influence on Cell Proliferation and Differentiation
The influence of lysophospholipids on cell proliferation is highly dependent on their molecular structure, including the length of the fatty acid chain. physiology.org Research on smooth muscle cell proliferation has shown that the mitogenic activity of LPCs varies with the fatty acid residue. physiology.org In one study, lauroyl LPC (C12:0) at concentrations up to 30 μM did not significantly stimulate DNA synthesis, whereas myristoyl (C14:0) and stearoyl (C18:0) LPCs showed a concentration-dependent stimulation. physiology.org Conversely, another study on PC12 cells found that LPCs with fatty acyl chains of C14:0, C16:0, C18:0, and C18:1 enhanced nerve growth factor-induced MAPK phosphorylation, a pathway involved in cell proliferation and differentiation, while lauroyl LPC (C12:0) did not have this effect. nih.gov These findings suggest that the shorter acyl chain of lauroyl LPC may render it less potent in stimulating proliferation in certain cell types compared to its longer-chain counterparts.
| LPC Species (Fatty Acid Chain) | Effect on DNA Synthesis in Smooth Muscle Cells | Effect on NGF-induced MAPK Phosphorylation in PC12 Cells |
|---|---|---|
| Lauroyl LPC (C12:0) | No significant stimulation | No enhancement |
| Myristoyl LPC (C14:0) | Concentration-dependent stimulation | Enhancement |
| Palmitoyl (B13399708) LPC (C16:0) | Optimal DNA synthesis induction | Enhancement |
| Stearoyl LPC (C18:0) | Concentration-dependent stimulation | Enhancement |
| Oleoyl (B10858665) LPC (C18:1) | Less effective than C16:0 | Enhancement |
Effects on Glucose Uptake in Adipocytes (Specificity of Lauroyl LPC)
LPCs have been found to stimulate glucose uptake in 3T3-L1 adipocytes in a manner that is dependent on the length of the acyl chain and the type of polar head group. nih.gov While direct studies on lauroyl LPC's effect on glucose uptake in adipocytes are scarce, research on the pancreatic MIN6 cell line has shown that lauroyl LPC (12:0), along with other LPC species, can significantly potentiate glucose-stimulated insulin (B600854) secretion (GSIS). nih.govmdpi.com The study noted that LPCs with longer acyl chains tended to have a stronger stimulatory effect on MIN6 cells than those with medium acyl chains. nih.govmdpi.com This suggests that while lauroyl LPC is active, its potency in influencing glucose metabolism may be less pronounced than that of longer-chain LPCs.
| LPC Species (Fatty Acid Chain) | Effect on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells |
|---|---|
| Lauroyl LPC (12:0) | Significant potentiation |
| Myristoyl LPC (14:0) | Significant potentiation |
| Palmitoyl LPC (16:0) | Significant potentiation |
| Stearoyl LPC (18:0) | Significant potentiation |
| Oleoyl LPC (18:1) | Significant potentiation |
Inhibition of Atrial Natriuretic Peptide Secretion
Research has demonstrated that LPC can decrease the secretion of atrial natriuretic peptide (ANP) from isolated, perfused, beating rat atria in a dose-dependent manner. ahajournals.org The suppressive effect is dependent on the fatty acid residue of the LPC molecule. ahajournals.org Specifically, the order of the suppressive effect on ANP release was found to be stearoyl-LPC > palmitoyl-LPC > myristoyl-LPC = lauroyl-LPC. ahajournals.org This indicates that lauroyl LPC is an effective inhibitor of ANP secretion, with a potency comparable to that of myristoyl LPC. ahajournals.org
| LPC Species | Relative Suppressive Effect on ANP Secretion |
|---|---|
| Stearoyl-LPC | Most potent |
| Palmitoyl-LPC | Potent |
| Myristoyl-LPC | Less potent |
| Lauroyl-LPC | Less potent (comparable to Myristoyl-LPC) |
Physiological and Pathophysiological Roles of L Alfa Lysophosphatidylcholine, Lauroyl in Research Models
Involvement in Inflammatory Responses
LPC is widely recognized as a potent pro-inflammatory mediator. mdpi.com It is implicated in the chronic inflammation characteristic of conditions like atherosclerosis by activating various immune and vascular cells. mdpi.comnih.gov The mechanisms underlying its inflammatory effects involve the enhanced production of signaling molecules, activation of key immune cells, and the triggering of specific intracellular inflammatory machinery.
LPC robustly stimulates the expression and secretion of several pro-inflammatory cytokines and chemokines from different cell types, which are crucial for recruiting and activating immune cells at sites of inflammation.
Interleukin-1β (IL-1β): In human monocytes and neuronal cells, LPC triggers the release of IL-1β. nih.govnih.gov This process is critically dependent on the activation of caspase-1 and intracellular inflammasome complexes. nih.govbiorxiv.org The production of IL-1β is a key event in initiating and amplifying inflammatory responses. frontiersin.org
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2): Lysophospholipids, including LPC, have been shown to enhance the expression of MCP-1 in human umbilical vein endothelial cells (HUVECs). nih.gov MCP-1 is a potent chemokine responsible for the recruitment of monocytes to areas of inflammation, a critical step in the development of atherosclerotic lesions. nih.govnih.gov However, in studies using endothelial progenitor cells derived from CD34+ cells, LPC treatment was found to decrease the expression of MCP-1 (also known as CCL2). frontiersin.org
Interleukin-8 (IL-8): LPC and related lysophospholipids upregulate the expression and secretion of IL-8 in HUVECs. nih.gov IL-8 is a powerful chemoattractant for neutrophils and is involved in various inflammatory conditions. nih.govarvojournals.org In coronary artery smooth muscle cells, LPC also stimulates the release of IL-8, alongside other cytokines like IL-6 and GM-CSF. nih.gov
Interactive Table 1: LPC-Induced Expression of Inflammatory Mediators
| Mediator | Effect | Cell Type(s) | Key Findings |
|---|---|---|---|
| IL-1β | Increased secretion | Human Monocytes, Endothelial Cells, Neuronal Cells | Secretion is dependent on inflammasome and caspase-1 activation. nih.govnih.govbiorxiv.org |
| MCP-1 | Increased expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Contributes to monocyte recruitment in inflammation. nih.gov |
| IL-8 | Increased expression | Human Umbilical Vein Endothelial Cells (HUVECs), Coronary Artery Smooth Muscle Cells | Acts as a potent chemoattractant for neutrophils. nih.govnih.gov |
Macrophages, central players in innate immunity, can be polarized into different functional phenotypes. The M1, or classically activated, phenotype is characterized by the production of pro-inflammatory cytokines and is involved in host defense and inflammation. mdpi.com Research has demonstrated that LPC is a significant factor in driving and maintaining this pro-inflammatory M1 state. nih.govresearchgate.net A study showed that LPC, generated from the hydrolysis of oxidized LDL, promoted and stabilized a strong M1 phenotype in macrophage polarization. nih.gov This effect was mediated through the G protein-coupled receptor G2A, and blocking this receptor diminished the polarization towards the M1 phenotype. nih.gov This suggests that LPC present in inflammatory environments can perpetuate the inflammatory cycle by ensuring a sustained population of pro-inflammatory M1 macrophages. nih.gov
Inflammasomes are intracellular, multiprotein complexes that, upon sensing danger signals, activate caspase-1, leading to the processing and secretion of pro-inflammatory cytokines like IL-1β. nih.govresearchgate.net LPC has been identified as a sterile inflammatory signal that can trigger inflammasome activation. nih.govnih.gov
Specifically, LPC elicits the activation of both the NLRP3 and NLRC4 inflammasomes in microglia and astrocytes. nih.govnih.gov This activation is a critical step in LPC-mediated neuroinflammation. nih.gov In human monocytes and endothelial cells, LPC can induce the formation of foam cells—a hallmark of atherosclerosis—through a pathway dependent on the NLRP3 inflammasome. nih.gov The activation of these inflammasome complexes by LPC requires several downstream cellular events, including potassium efflux, calcium mobilization, and cathepsin-mediated degradation. nih.gov Studies using macrophages infected with Salmonella Typhimurium, a pathogen known to activate both inflammasomes, have shown that NLRP3 and NLRC4 can be recruited to the same macromolecular complex, suggesting a coordinated response. scilit.com
Endothelial cells, which form the inner lining of blood vessels, are key regulators of inflammation. LPC significantly modulates endothelial cell function to promote a pro-inflammatory state. It stimulates endothelial cells to produce various chemokines, including MCP-1 and IL-8, which enhances the recruitment of leukocytes to the vessel wall. nih.govresearchgate.net Furthermore, LPC can induce the formation of foam cells from endothelial cells, a process mediated by the NLRP3 inflammasome. nih.gov Inflammatory conditions can also increase the expression of LPC receptors, such as GPR4, on microvascular endothelial cells, potentially sensitizing them to the effects of LPC and amplifying the inflammatory response. nih.gov
Role in Neurobiological Processes
In the central nervous system (CNS), LPC is primarily studied for its potent ability to cause demyelination, making it a widely used tool in experimental models to investigate myelin loss and repair.
The injection of LPC into the spinal cord or other CNS white matter tracts is a well-established method for creating focal areas of demyelination. scispace.comnih.gov This model is used to study the pathological processes seen in diseases like multiple sclerosis and to explore potential therapeutic strategies for promoting remyelination. scispace.comresearchgate.net
Upon injection into the dorsal column of the mouse spinal cord, LPC acts as a detergent, directly disrupting the integrity of myelin sheaths. scispace.comresearchgate.net This initial insult is followed by a robust inflammatory response characterized by the infiltration and activation of macrophages and microglia, which clear myelin debris. researchgate.netnih.gov This inflammatory cell response, which includes a brief but significant influx of T cells, is crucial for the subsequent demyelination process. nih.gov Studies have shown that in the absence of T cells, macrophage activation and myelin clearance are significantly reduced. nih.gov The demyelination is typically observed within a few days post-injection and is followed by a period of spontaneous remyelination, making the LPC model valuable for studying both myelin destruction and endogenous repair mechanisms. scispace.com
Interactive Table 2: Cellular Effects of L-alfa-lysophosphatidylcholine in Research Models
| Cell Type | Key Effect(s) | Associated Process(es) |
|---|---|---|
| Macrophages / Monocytes | Polarization to M1 phenotype; IL-1β secretion; Foam cell formation. nih.govnih.gov | Inflammation, Atherosclerosis |
| Endothelial Cells | Increased expression of MCP-1 & IL-8; Foam cell formation. nih.govnih.gov | Inflammation, Atherosclerosis |
| Microglia / Astrocytes | Activation of NLRP3 and NLRC4 inflammasomes. nih.gov | Neuroinflammation |
| Oligodendrocytes | Myelin sheath destruction. scispace.comresearchgate.net | Demyelination |
| Coronary Artery Smooth Muscle Cells | Release of IL-6 and IL-8. nih.gov | Vascular Inflammation |
Impairment of Brain Microvasculature Barrier Function
L-alpha-lysophosphatidylcholine (LPC), a class of lipids including the lauroyl variant, has been identified as a significant factor in the disruption of the blood-brain barrier (BBB). As a primary active component of oxidized low-density lipoproteins (ox-LDLs), LPC is implicated in the pathology of cerebrovascular diseases. nih.gov Research indicates that LPC can induce apoptosis and inflammatory damage in brain microvascular endothelial cells (BMECs), which are fundamental components of the BBB. nih.gov This process is reportedly mediated through the G protein-coupled receptor 4 (GPR4) and subsequent activation of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses. nih.gov Studies using in vitro BBB models have demonstrated that LPC can directly disrupt the vascular barrier, independent of immune cell activation. nih.gov This direct action on the brain's microvasculature underscores its role in compromising the integrity of this critical protective barrier.
Pericyte Loss in Brain
Pericytes are crucial cells that wrap around capillaries and are essential for maintaining BBB integrity, regulating cerebral blood flow, and supporting neurovascular health. nih.gov Research has shown a direct link between lysophosphatidylcholine (B164491) and the loss of these vital cells. In an in vitro BBB model, LPC treatment led to a significant reduction in the number of pericytes, an effect attributed to the induction of apoptosis. nih.gov This finding was corroborated in vivo, where LPC administration caused pericyte loss without a corresponding decrease in endothelial cells or astrocytes. nih.gov The loss of pericytes is a critical event in neurovascular dysfunction, as it can lead to BBB breakdown, reduced microvessel length, and subsequent neurodegeneration. nih.govnih.govresearchgate.net The specific damage to pericytes suggests they are a key target for LPC-mediated vascular injury in the central nervous system. nih.gov
| Finding | Model System | Outcome | Reference |
| LPC treatment reduces pericyte count | In vitro BBB model | Pericyte apoptosis | nih.gov |
| LPC injection causes pericyte loss | In vivo (mouse spinal cord) | Disruption of vascular barrier integrity | nih.gov |
| Pericyte loss contributes to neurodegeneration | Mouse models | Accelerated Alzheimer's-like pathology | researchgate.net |
Association with Alpha-Synuclein (B15492655) Pathology in Neurodegeneration Models
The aggregation of the protein alpha-synuclein (α-syn) is a pathological hallmark of neurodegenerative disorders like Parkinson's disease. nih.govjove.com Interestingly, research reveals a complex interaction between lysophosphatidylcholine and α-syn. Studies have found that α-syn preferentially binds to lysophospholipids, with a particular affinity for LPC. nih.gov This binding is not dependent on electrostatic interactions. nih.gov Contrary to promoting pathology, this interaction appears to be protective; LPC is capable of maintaining α-syn in a compact, natural conformation, which significantly inhibits its propensity to form pathological aggregates. nih.govjove.com This effect was observed both in vitro and in cellular environments. nih.gov These findings suggest that dysregulation in lipid metabolism, potentially leading to reduced LPC availability, could be a contributing factor to the abnormal aggregation of α-syn in neurodegenerative diseases. nih.gov
| Interaction | Effect on α-Synuclein | Pathological Implication | Reference |
| LPC binds to α-synuclein | Induces and maintains a compact conformation | Prevents pathological aggregation | nih.govjove.com |
| Reduced cellular LPL production | Promotes α-synuclein accumulation | Potential link between lipid metabolism and synucleinopathies | nih.gov |
Brain Uptake Mechanisms for Lysophosphatidylcholine-Bound Fatty Acids (e.g., PUFAs via Mfsd2a)
The brain has a high demand for essential fatty acids, such as the omega-3 fatty acid docosahexaenoic acid (DHA), but cannot synthesize them de novo. researchgate.net These crucial lipids are transported across the blood-brain barrier primarily in the form of lysophosphatidylcholine-bound fatty acids. pnas.orgpnas.orgplos.org This transport is mediated by the Major Facilitator Superfamily Domain containing 2a (Mfsd2a), a specialized transporter protein highly expressed in the endothelial cells of the BBB. pnas.orgplos.org The mechanism involves Mfsd2a functioning as a sodium-dependent LPC "flippase," which inverts the LPC molecule as it moves it from the outer leaflet to the inner leaflet of the plasma membrane, effectively delivering the fatty acid into the brain. pnas.orgpnas.org The critical role of this pathway is highlighted by the fact that genetic loss-of-function mutations in Mfsd2a in humans result in severe microcephaly, underscoring the importance of LPC transport for normal brain development. pnas.orgpnas.org
Association with Alzheimer's Disease Pathology Markers in Research (e.g., P-tau181)
Recent metabolomic studies have investigated the link between circulating metabolites and Alzheimer's disease (AD) pathology. These studies have identified an association between plasma levels of lysophosphatidylcholines (lysoPCs) and phosphorylated tau at threonine 181 (P-tau181), a key biomarker for AD. nih.govnih.gov An untargeted analysis of plasma from a large cohort revealed that specific lysoPCs were associated with P-tau181 levels, particularly in the early stages of the disease. nih.govresearchgate.net The relationship appears to be complex and influenced by genetic factors, notably the Apolipoprotein E (APOE) ε4 allele, a major genetic risk factor for AD. nih.govnih.gov The findings from this research indicate that unbiased metabolic profiling can identify critical pathways, including those involving lysoPCs, that are associated with the core pathologies of AD. nih.govnih.gov
Vascular System Modulation
Endothelial Cell Activation and Dysfunction
L-alpha-lysophosphatidylcholine is a potent modulator of vascular endothelial cells, often inducing activation and dysfunction, which are key events in the pathogenesis of cardiovascular diseases. frontiersin.orgsigmaaldrich.com Research has shown that LPC is cytotoxic to human endothelial cells, inducing cell cycle arrest and apoptosis. sigmaaldrich.com This toxicity is linked to the stimulation of intracellular reactive oxygen species (ROS) production and the activation of stress-related signaling pathways. sigmaaldrich.comnih.gov Furthermore, LPC promotes an inflammatory environment by stimulating the production and secretion of inflammatory cytokines like Interleukin-8 (IL-8). frontiersin.orgsigmaaldrich.com Beyond direct injury, LPC also impairs the functional capacity of endothelial cells by inhibiting their motility, a process essential for the repair of blood vessels after injury. nih.gov This endothelial dysfunction is a critical early step in the development of atherosclerosis and other vascular diseases. frontiersin.org
| Effect on Endothelial Cells | Proposed Mechanism | Consequence | Reference |
| Cytotoxicity and Apoptosis | ROS production, ATM/Chk2, ATR/Chk1 activation | Endothelial injury, barrier compromise | sigmaaldrich.comnih.gov |
| Inflammation | Increased IL-8 expression and secretion | Pro-inflammatory state in vasculature | frontiersin.orgsigmaaldrich.com |
| Inhibition of Cell Motility | Alteration of lipid structure-dependent activity | Impaired vascular repair and wound healing | nih.gov |
| Endothelial Dysfunction | Decreased eNOS expression, increased oxidative stress | Reduced vasorelaxation, pro-atherogenic state | nih.govresearchgate.net |
Modulation of Arterial Smooth Muscle Contractility
Lysophosphatidylcholine is a significant bioactive lipid component found in oxidized low-density lipoprotein (LDL) and is implicated in the vascular remodeling characteristic of atherogenesis. nih.gov Its effects on arterial smooth muscle cells (SMCs) are complex, influencing inflammatory pathways and cellular phenotypes.
Research on cultured human coronary artery smooth muscle cells (CASMCs) demonstrates that LPC acts as an inflammatory stimulus. nih.gov It triggers a time- and concentration-dependent release of arachidonic acid and its metabolites, such as leukotriene-B4 and 6-keto-prostaglandin F1alpha. nih.gov Furthermore, LPC stimulates the release of basic fibroblast growth factor and inflammatory cytokines, including GM-CSF, IL-6, and IL-8. nih.gov This suggests LPC can promote the transformation of vascular SMCs from a contractile to a more proliferative and secretory phenotype, a key process in vascular remodeling. nih.gov Notably, these stimulatory effects were found to be optimal with palmitic acid-substituted LPC (C16:0). nih.gov
In contractility studies, LPC has been shown to have an insignificant direct effect on arterial contraction but can impair endothelium-dependent relaxation. nih.gov Studies suggest that the plasma membrane of endothelial cells is more susceptible to disruption by LPC than that of SMCs, which may partly explain the selective impairment of relaxation. nih.gov However, LPC does influence SMCs by causing an elevation in intracellular calcium ([Ca2+]i) and promoting the entry of Ni2+ ions, though at a slower rate than in endothelial cells. nih.gov This indicates a direct, albeit less pronounced, effect on SMC membrane permeability and ion homeostasis.
Immunomodulatory Effects
L-Alfa-lysophosphatidylcholine plays a significant role in modulating the activity of T-lymphocytes, a critical component of the adaptive immune system. While LPC alone does not activate resting T-lymphocytes, it greatly potentiates their activation when combined with other stimuli like a diacylglycerol and a calcium ionophore. biomolther.orgnih.gov This potentiation is observed through increased expression of the alpha subunit of the interleukin 2 (IL-2) receptor and enhanced DNA synthesis, indicating cell proliferation. nih.gov Studies have specified that LPCs with acyl chains such as C14:0 (myristoyl), C16:0 (palmitoyl), and C18:0 (stearoyl) are effective in this synergistic activation. biomolther.org
Beyond potentiation, LPC acts as a chemoattractant for human T-lymphocytes, inducing their migration. nih.govresearchgate.net This chemotactic effect is dose-dependent and is also influenced by the fatty acid composition of the LPC molecule, with palmitoyl (B13399708) LPC (C16:0) showing the highest activity. nih.gov The mechanism for this chemotaxis can be mediated by the G protein-coupled receptor G2A. researchgate.net Furthermore, LPC can up-regulate the expression of the chemokine receptor CXCR4 on human CD4+ T cells, thereby enhancing their migration towards the CXCR4 ligand, SDF-1, and boosting the release of cytokines like IL-2 and IFN-γ. researchgate.net The transport of LPC into activated CD8+ T cells is also a regulated process, with transporters like MFSD2A being essential for the maintenance of memory T cells and their response to secondary infections. nih.gov
LPC has demonstrated significant anti-infective properties in various research models. It has been reported to reduce mortality in animal models of sepsis caused by both Gram-positive and Gram-negative bacteria. nih.gov This protective effect is attributed, in part, to the modulation of the host's inflammatory response. nih.gov
One key mechanism is the enhancement of the bactericidal activity of immune cells. In experimental sepsis models, LPC administration was shown to increase the clearance of bacteria. bmbreports.org This is achieved by boosting the bactericidal activity of neutrophils. bmbreports.org For some Gram-negative infections, LPC is thought to treat sepsis by stimulating immune cells to regulate cytokine homeostasis. nih.gov
In addition to modulating the host immune response, LPC can exert direct antimicrobial effects. In vitro studies have shown that LPC can suppress the growth of methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium. nih.gov The mechanism involves direct interaction with the bacterial cytoplasmic membrane, leading to membrane depolarization and increased permeability, ultimately causing bacterial killing. nih.gov Furthermore, LPC can potentiate the effects of conventional antibiotics. For instance, a nonbactericidal concentration of LPC combined with polymyxin (B74138) B potently inhibits the growth of Salmonella and other Gram-negative bacteria by making the bacterial membrane more porous. nih.gov
The role of lysophosphatidylcholine in platelet aggregation is complex, with studies reporting both pro-aggregatory and anti-aggregatory effects. This discrepancy may be due to different experimental conditions, LPC concentrations, or the presence of other plasma components. nih.govresearchgate.netnih.gov
Several studies have identified LPC as a potent platelet activator. It has been shown to induce platelet activation, spreading, migration, and aggregation. researchgate.netthieme-connect.de This pro-aggregatory effect is mediated, at least in part, through the G2A receptor expressed on platelets. researchgate.net LPC can induce the activation of the platelet integrin glycoprotein (B1211001) (GP) IIb/IIIa and the upregulation of the activation marker CD62P. thieme-connect.de
Conversely, other research has demonstrated an inhibitory role for LPC in platelet aggregation. Purified LPC has been shown to inhibit platelet aggregation and dense granule release induced by various agonists, including thrombin, collagen, ADP, and adrenaline. sci-hub.se This inhibition was dose-dependent and correlated with decreased fibrinogen binding to glycoprotein IIb-IIIa. sci-hub.se Similarly, LPC generated from the treatment of low-density lipoproteins (LDL) with phospholipase A2 abolished agonist-induced Ca2+ elevation in platelets and subsequent aggregation. nih.gov This effect was observed even in a Ca2+-free medium, indicating that LPC can block Ca2+ mobilization from intracellular stores. nih.gov Additionally, the plasma protein alpha-1-acid glycoprotein (AGP) is noted to exert anti-inflammatory effects by inhibiting platelet aggregation. nih.gov
Metabolic Regulation (Non-Disease Specific Mechanisms)
LPC has emerged as a significant regulator of glucose homeostasis in an insulin-independent manner. nih.govnih.gov Research in murine models has shown that acute administration of LPC leads to a dose-dependent decrease in blood glucose levels in both normal mice and models of type 1 and type 2 diabetes. nih.govnih.govresearchgate.net
The primary mechanism for this glucose-lowering effect is the stimulation of glucose uptake in peripheral tissues, particularly in adipocytes. nih.gov Studies using 3T3-L1 adipocytes have revealed that LPC stimulates glucose uptake in a time- and dose-dependent fashion. nih.govnih.gov This effect is highly sensitive to the structure of the LPC molecule, specifically the length of the acyl chain. nih.gov Research comparing various LPC derivatives found that lauroyl (C12:0), myristoyl (C14:0), and palmitoyl (C16:0) LPCs effectively enhanced glucose uptake, whereas longer chain variants like stearoyl (C18:0) and oleoyl (B10858665) (C18:1) were ineffective. nih.gov
The cellular mechanism involves an increase in the amount of the glucose transporter GLUT4 at the plasma membrane of adipocytes. nih.govnih.govresearchgate.net The signaling pathway for this LPC-induced glucose uptake is distinct from the insulin (B600854) pathway; it is independent of PI 3-kinase but is dependent on the activation of protein kinase C delta (PKCδ). nih.govnih.govelsevierpure.com
| LPC Species (Acyl Chain) | Relative Glucose Uptake (Fold Increase over Basal) |
|---|---|
| Lauroyl (12:0) | Significant Increase |
| Myristoyl (14:0) | Significant Increase |
| Palmitoyl (16:0) | Significant Increase |
| Stearoyl (18:0) | Ineffective |
| Oleoyl (18:1) | Ineffective |
| Arachidoyl (20:0) | Ineffective |
Research on L-alpha-lysophosphatidylcholine, Lauroyl and Mitochondrial Function Remains Undefined
Detailed scientific literature specifically investigating the influence of L-alpha-lysophosphatidylcholine, lauroyl on mitochondrial integrity and function is not currently available. While broader research exists on the effects of the general class of lysophosphatidylcholines (LPCs) on mitochondria, specific findings for the lauroyl variant are not present in the reviewed scientific literature.
General studies on lysophosphatidylcholines, which are structurally similar molecules, indicate a range of effects on mitochondrial behavior. These studies suggest that LPCs can influence mitochondrial enzyme activity, induce swelling, and alter the permeability of mitochondrial membranes. Furthermore, research has pointed to the role of some LPCs in disrupting mitochondrial homeostasis and prompting mitochondrial fission. One study noted a correlation between lower levels of long-chain LPCs, a category that includes the lauroyl variant, and diminished mitochondrial function in skeletal muscle.
However, without studies focused explicitly on L-alpha-lysophosphatidylcholine, lauroyl, it is not possible to provide detailed findings or data tables concerning its specific impact on mitochondrial integrity and function. The precise effects of the lauroyl acyl chain on these processes have not been delineated in the available research.
Methodologies for Research on L Alfa Lysophosphatidylcholine, Lauroyl
Synthetic Strategies
The primary challenge in synthesizing lysophosphatidylcholine (B164491) (LPC) regioisomers is controlling the position of the single acyl chain and preventing its migration. mdpi.comresearchgate.net Both chemical and enzymatic methods have been refined to address these challenges, each offering distinct advantages.
The complete chemical synthesis of L-alfa-lysophosphatidylcholine, lauroyl and other lysophospholipids (LPLs) provides a high degree of control over the final structure. nih.govresearchgate.net These methods typically start from optically pure glycerol (B35011) derivatives, which serve as C-3 building blocks. researchgate.net The synthesis is a multi-step process that requires considerable expertise in lipid chemistry due to the extensive use of protecting groups to prevent unwanted side reactions and to ensure the correct stereochemistry. mdpi.com
A general pathway involves:
Protection: Selective protection of the hydroxyl groups on a chiral glycerol synthon.
Acylation: Introduction of the lauroyl group at the desired position (sn-1 or sn-2).
Phosphorylation: Addition of the phosphocholine (B91661) headgroup.
Deprotection: Removal of the protecting groups to yield the final LPC molecule.
For instance, synthesis can begin from precursors like (S)-glycidol or D-mannitol. researchgate.net While powerful, purely chemical synthesis can be complex and may still face challenges such as intramolecular acyl migration, particularly during deprotection steps. mdpi.com
Enzymatic methods are highly valued for their specificity and ability to operate under mild conditions, which can minimize side reactions like acyl migration. ocl-journal.org These routes typically start with a readily available diacyl glycerophospholipid, such as phosphatidylcholine (PC), and use enzymes to selectively remove one of the fatty acid chains. nih.gov
Phospholipases are enzymes that hydrolyze phospholipids (B1166683) at specific ester bonds. Their high regiospecificity makes them ideal tools for producing specific LPC isomers. nih.govnih.gov
Phospholipase A1 (PLA1): This enzyme specifically hydrolyzes the acyl chain at the sn-1 position of a glycerophospholipid. nih.govnih.gov Applying PLA1 to a di-lauroyl phosphatidylcholine would yield 2-lauroyl-sn-glycero-3-phosphocholine.
Phospholipase A2 (PLA2): PLA2 is one of the most commonly used enzymes in LPL synthesis. It specifically cleaves the fatty acid at the sn-2 position. ocl-journal.orgresearchgate.net This reaction produces a fatty acid and a 1-acyl-LPC. researchgate.net For example, the hydrolysis of egg-yolk PC with PLA2 is a common method for producing 1-acyl-LPCs. ocl-journal.org
Phospholipase D (PLD): PLD catalyzes the hydrolysis or transphosphatidylation of the head group of a phospholipid. While it doesn't directly produce LPC from PC, it can be used in a multi-step process to modify the phospholipid head group before a PLA1 or PLA2 hydrolysis step. nih.govnih.gov
Table 1: Regiospecificity of Phospholipases in LPC Synthesis
| Enzyme | Action | Substrate Example | Product Example |
|---|---|---|---|
| Phospholipase A1 (PLA1) | Hydrolyzes acyl group at sn-1 position | 1,2-dilauroyl-PC | 2-lauroyl-LPC |
| Phospholipase A2 (PLA2) | Hydrolyzes acyl group at sn-2 position | 1,2-dilauroyl-PC | 1-lauroyl-LPC |
| Phospholipase D (PLD) | Modifies the polar head group | Phosphatidylcholine | Phosphatidic Acid |
Lipases (triacylglycerol acyl hydrolases) are another class of enzymes used for LPC synthesis. While often less regiospecific than phospholipases, they are versatile and can catalyze several reaction types in low-water environments. nih.govmdpi.com
Hydrolysis: Similar to phospholipases, lipases can catalyze the partial hydrolysis of PC to produce LPC. ocl-journal.org The selectivity for the sn-1 or sn-2 position depends on the specific lipase (B570770) used.
Alcoholysis: In the presence of an alcohol, such as ethanol, lipases can catalyze the alcoholysis of PC. researchgate.net This reaction yields LPC and a fatty acid ester (e.g., lauric acid ethyl ester). ocl-journal.orgresearchgate.net High yields of LPC (>90%) have been achieved using immobilized lipases from Candida antarctica (Novozym 435), Thermomyces lanuginosus (Lipozyme TL-IM), and Rhizomucor miehei (Lipozyme RM-IM). researchgate.netnih.gov Novozym 435 has shown particularly high efficiency in these conversions. nih.govsemanticscholar.org
Esterification: This is a powerful method for synthesizing LPCs with specific fatty acids. The reaction involves the direct esterification of sn-glycero-3-phosphorylcholine (GPC) with a desired fatty acid, such as lauric acid. researchgate.netresearchgate.net Lipases are generally more effective than phospholipases for this direct esterification. researchgate.net Novozym 435 is frequently chosen for its high selectivity for the sn-1 position of the glycerol backbone, allowing for the efficient production of 1-acyl-LPCs. nih.gov
Table 2: Comparison of Lipase-Catalyzed Reactions for LPC Synthesis
| Reaction Type | Substrates | Key Products | Enzyme Example |
|---|---|---|---|
| Hydrolysis | Phosphatidylcholine, Water | Lysophosphatidylcholine, Fatty Acid | Mucor miehei lipase |
| Alcoholysis | Phosphatidylcholine, Alcohol (e.g., Ethanol) | Lysophosphatidylcholine, Fatty Acid Ethyl Ester | Novozym 435 |
| Esterification | sn-Glycero-3-phosphorylcholine (GPC), Lauric Acid | 1-lauroyl-LPC, Water | Novozym 435, Lipozyme TL IM |
Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic steps to create efficient and highly specific synthetic routes. nih.govmdpi.com These procedures leverage the scalability of chemical reactions and the high selectivity of biocatalysts. nih.gov
A common chemo-enzymatic approach starts with the chemical hydrolysis of natural lecithins (a mixture of phospholipids) to produce GPC. nih.gov This GPC then serves as the substrate for a highly regioselective lipase-catalyzed esterification with lauric acid (or a derivative) to yield 1-lauroyl-LPC. nih.gov
Another strategy involves the chemical acylation of GPC with a fatty acid anhydride (B1165640) to produce a PC with the desired acyl chains. mdpi.comnih.gov This is followed by a selective enzymatic hydrolysis step using PLA2 to remove the acyl chain at the sn-2 position, resulting in the desired 1-acyl-LPC. nih.gov
A significant challenge in the synthesis and handling of LPCs is intramolecular acyl migration. mdpi.comnih.gov The acyl group can move between the sn-1 and sn-2 positions of the glycerol backbone. This non-enzymatic reaction can be catalyzed by acids or bases, leading to a mixture of regioisomers. mdpi.com At equilibrium, the mixture typically favors the more stable 1-acyl isomer over the 2-acyl isomer by a ratio of approximately 9:1. mdpi.com
The rate of acyl migration is dependent on several factors, including the nature of the acyl chain, temperature, pH, and the presence of complexing agents like serum albumin. researchgate.netnih.gov For example, saturated LPCs like 16:0 LPC isomerize much faster than polyunsaturated LPCs like 22:6 LPC under physiological conditions. nih.gov
Strategies to achieve regioselective synthesis and minimize migration include:
Enzyme Selection: Using highly regioselective enzymes like PLA2 or certain lipases (e.g., Novozym 435) that specifically acylate or deacylate one position. ocl-journal.orgnih.gov
Mild Reaction Conditions: Performing reactions under neutral pH and controlled temperatures to slow the rate of migration. nih.gov
Chromatography Avoidance: Developing synthetic routes that yield a pure LPC without the need for purification by chromatography, which can itself induce acyl migration. nih.gov A recently developed method allows for the synthesis of pure LPC via an exceedingly mild deprotection step, avoiding chromatography altogether. nih.gov
Enzymatic Transformation of Glycerophospholipids (e.g., PC)
Analytical Methodologies for Quantification and Characterization
The precise quantification and detailed characterization of L-alpha-lysophosphatidylcholine, lauroyl, and other lysophosphatidylcholine (LPC) species are critical for understanding their roles in various biological systems. Advanced analytical techniques, primarily centered around mass spectrometry, have been developed to provide the necessary sensitivity and specificity for these analyses.
High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has emerged as a powerful, high-throughput methodology for the quantification of LPC species from a wide range of biological materials, including plasma, tissues, and cell cultures. nih.gov This technique offers significant advantages over conventional methods, which are often hampered by complicated and time-consuming procedures. nih.govspringernature.com The ESI-MS/MS approach provides the accuracy and precision required for large-scale clinical and biochemical studies, allowing for the rapid analysis of samples with minimal preparation. nih.govoup.com A typical analysis time can be as short as two minutes per sample, facilitating high-throughput screening. nih.govresearchgate.net
A key strategy in the analysis of LPCs, including lauroyl-LPC, by tandem mass spectrometry is the use of a parent-ion (or precursor-ion) scan. nih.gov Phospholipids containing a choline (B1196258) head group, such as phosphatidylcholines (PC), sphingomyelins (SM), and lysophosphatidylcholines (LPC), produce a characteristic fragment ion at a mass-to-charge ratio (m/z) of 184 in the positive ion mode. researchgate.netuab.eduntu.edu.sg This fragment corresponds to the phosphocholine head group, [C5H14NO4P]+. researchgate.net
By setting the mass spectrometer to specifically detect all parent ions that fragment to produce the m/z 184 daughter ion, researchers can selectively identify and quantify all LPC species present in a complex biological extract. psu.edunih.gov This method is highly specific and allows for the simultaneous detection of various LPCs based on their unique molecular weights. researchgate.nettmu.edu.tw The resulting spectrum displays peaks corresponding to the different LPC species present in the sample, including the internal standards. psu.edu
To ensure accurate quantification and to correct for variations in sample preparation and instrument response (such as ionization efficiency), non-naturally occurring LPC species are used as internal standards (IS). researchgate.net Commonly used internal standards for LPC analysis include lysophosphatidylcholine with odd-numbered fatty acyl chains, such as LPC 13:0 (tridecanoyl) and LPC 19:0 (nonadecanoyl), which are added to the sample before the lipid extraction process. nih.govresearchgate.netcapes.gov.br
The use of these internal standards allows for ratiometric quantification, where the signal intensity of the endogenous analyte (e.g., lauroyl-LPC) is compared to the signal intensity of the known amount of the added internal standard. researchgate.net This approach compensates for potential matrix effects and inconsistencies during sample handling. researchgate.net Studies have shown a linear response for calibrators when using both LPC 13:0 and LPC 19:0 as internal standards, confirming the robustness of this quantification strategy. nih.govpsu.edu
| Parameter | Description | Common Application/Value | Reference |
|---|---|---|---|
| Scan Mode | Technique used to selectively detect molecules that produce a specific fragment. | Parent-Ion Scan (or Precursor-Ion Scan) | nih.govpsu.edu |
| Characteristic Fragment Ion | The specific daughter ion monitored that is characteristic of the phosphocholine head group. | m/z 184 | researchgate.netresearchgate.net |
| Internal Standards (IS) | Non-endogenous compounds added for quantification. | LPC 13:0, LPC 19:0 | researchgate.netcapes.gov.br |
| Analysis Time | Typical time required to analyze a single sample. | ~2 minutes | nih.govresearchgate.net |
| Detection Limit | The lowest concentration of an analyte that can be reliably detected. | <1 µmol/L | nih.govoup.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For enhanced separation and specificity, particularly in highly complex biological matrices, liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This hyphenated technique separates the different lipid species chromatographically before they enter the mass spectrometer, which can reduce ion suppression and allow for the differentiation of isomeric and isobaric species. nih.gov LC-MS/MS methods have been successfully developed for the simultaneous quantification of multiple LPCs and other phospholipid classes in various samples, including soy protein isolate and neonatal serum. nih.govresearchgate.net
Multiple Reaction Monitoring (MRM) is a highly sensitive and specific targeted analysis mode used in triple quadrupole mass spectrometers. mdpi.comnih.gov In an MRM experiment, the first quadrupole is set to select a specific parent ion (the precursor m/z of the target analyte, such as lauroyl-LPC), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is then set to detect only a specific, characteristic fragment ion (product ion). nih.gov For LPCs, this typically involves monitoring the transition from the protonated molecular ion [M+H]+ to the phosphocholine fragment at m/z 184. researchgate.net
This targeted approach allows for the monitoring of hundreds of specific lipid transitions in a single run, providing excellent sensitivity and a wide dynamic range. mdpi.comnih.gov Scheduled MRM, where the instrument monitors for a specific transition only within the expected retention time window of the analyte, further increases the number of compounds that can be analyzed in one experiment. mdpi.com
| LPC Species | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| LPC 12:0 (Lauroyl) | 468.3 | 184.1 | Variable (Optimized) |
| LPC 13:0 (IS) | 482.3 | 184.1 | Variable (Optimized) |
| LPC 16:0 (Palmitoyl) | 496.3 | 184.1 | Variable (Optimized) |
| LPC 18:0 (Stearoyl) | 524.4 | 184.1 | Variable (Optimized) |
| LPC 19:0 (IS) | 538.4 | 184.1 | Variable (Optimized) |
Effective sample preparation is crucial to remove interfering substances from the biological matrix and to enrich the analytes of interest before LC-MS/MS analysis. researchgate.net Solid Phase Extraction (SPE) is a widely used technique for the purification and fractionation of lipids. nih.govnih.gov Compared to traditional liquid-liquid extraction (LLE) methods, SPE can offer better reproducibility and selectivity, and is more amenable to automation, particularly in 96-well plate formats. nih.gov
Chromatographic Techniques (Column Chromatography, Thin-Layer Chromatography)
Chromatography is a cornerstone for the purification and analysis of lysophosphatidylcholines (LPCs). Both column chromatography and thin-layer chromatography (TLC) are employed to separate lipids based on their physicochemical properties.
Column Chromatography serves as a robust method for the preparative isolation of lysophosphatidylcholines from complex lipid mixtures, such as tissue or meal extracts. researchgate.netnih.gov This technique utilizes a stationary phase, commonly silicic acid or silica (B1680970) gel, packed into a column. researchgate.networdpress.com The lipid mixture is loaded onto the column, and a series of solvents (the mobile phase) with increasing polarity are passed through it. researchgate.net Phospholipids are separated based on the strength of their interaction with the stationary phase. researchgate.net In a typical separation of various phospholipid classes on a silica gel column, lysophosphatidylcholine is among the more polar lipids and thus elutes later than less polar lipids like phosphatidylethanolamine (B1630911) and phosphatidylcholine when a gradient of increasing solvent polarity is applied. researchgate.net This method is effective for obtaining milligram quantities of LPCs for further structural and functional studies. nih.govresearchgate.net
Thin-Layer Chromatography (TLC) is a widely used analytical technique for the separation and identification of different lipid classes, including this compound. researchgate.netmdpi.com The method involves spotting a lipid extract onto a plate coated with a thin layer of an adsorbent material, typically silica gel, which acts as the stationary phase. mdpi.comnih.gov The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the lipids with it at different rates depending on their polarity, size, and affinity for the stationary phase. nih.gov
For phospholipid separation, common mobile phases consist of solvent mixtures like chloroform, methanol, and water. researchgate.netnih.govnih.gov In such systems, lysophosphatidylcholine, being more polar than its diacyl counterpart (phosphatidylcholine), has a stronger affinity for the silica gel and thus migrates a shorter distance up the plate. nih.gov This results in a lower Retention Factor (Rf) value compared to phosphatidylcholine, phosphatidylethanolamine, and neutral lipids. nih.govnih.gov Visualization of the separated lipid spots can be achieved using general reagents like iodine vapor, which nonspecifically stains lipids, or specific sprays like the Dittmer-Lester reagent, which reacts with the phosphate (B84403) group to produce a colored spot, confirming the presence of phospholipids. nih.govnih.gov High-performance TLC (HPTLC), which uses plates with smaller, more uniform silica particles, offers enhanced resolution and shorter separation times. nih.gov
Below is a table summarizing typical solvent systems used in TLC for phospholipid analysis.
| Mobile Phase Composition (v/v/v) | Purpose | Reference |
| Chloroform : Methanol : Water (65:25:4) | General separation of phospholipids by headgroup polarity. | nih.gov |
| Chloroform : Methanol : Ammonium Hydroxide (65:25:4) | General separation of phospholipids by headgroup polarity and charge. | nih.gov |
| Chloroform : Ethanol : Water : Triethylamine (30:35:7:35) | Separation of various phospholipid classes. | mdpi.com |
A specific chemical derivatization method for the quantification of membrane lipids, including phospholipids, involves acetylation using a radiolabeled reagent. nih.gov This technique offers a way to measure the amount of a specific lipid in a sample, such as this compound, by introducing a radioactive tag.
The methodology is based on the reaction of the free hydroxyl group on the glycerol backbone of the lysophosphatidylcholine molecule with radiolabeled acetic anhydride, typically tritiated ([³H]) acetic anhydride. nih.gov The core principle of the assay involves the use of a dual-label system for accurate quantification. A known amount of a standard lipid, which is itself labeled with a different isotope (e.g., ¹⁴C or ³²P), is added to the unknown sample. nih.gov
Both the target lipid (the analyte) and the internal standard are acetylated simultaneously under the same reaction conditions. nih.gov After the reaction is complete, the doubly-labeled, acetylated lipid product is purified. The radioactivity from both isotopes (e.g., ³H and ¹⁴C) is then measured using liquid scintillation counting. The ratio of the two isotopes (³H/¹⁴C or ³H/³²P) in the purified product is directly proportional to the initial amount of the target lipid in the sample. nih.gov This ratiometric approach corrects for any loss of sample during extraction and purification, enhancing the accuracy of the quantification. This method has been successfully used to quantify various phospholipids in the nanomole range. nih.gov
Considerations for Isomer Analysis
A significant challenge in the analysis of this compound, is the presence and separation of positional isomers. Lysophosphatidylcholines can exist in two main isomeric forms depending on the position of the single fatty acyl chain on the glycerol backbone: the sn-1 and sn-2 isomers. nih.govnih.gov In 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (a 2-LPC), the lauroyl group is at the sn-1 position, while in 2-lauroyl-1-hydroxy-sn-glycero-3-phosphocholine (a 1-LPC), it is at the sn-2 position. These isomers have very similar physical and chemical properties, making their separation difficult. harvard.edu
Distinguishing between these isomers is crucial as they can have different biological origins and functions. nih.gov Specialized chromatographic techniques have been developed to resolve them.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating LPC isomers. nih.gov In RP-HPLC, LPC isomers containing the acyl group at the sn-2 position typically elute before their corresponding sn-1 counterparts. nih.gov The separation is based on subtle differences in the hydrophobicity and shape of the molecules.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another effective method for separating LPC regioisomers. In contrast to RP-HPLC, when using HILIC, the sn-1 isomers generally exhibit longer retention times and elute after the sn-2 isomers.
A major consideration during the analysis of LPC isomers is the potential for acyl migration . The fatty acyl chain can move between the sn-1 and sn-2 positions, particularly under non-physiological pH or temperature conditions. nih.gov This non-enzymatic reaction can alter the isomeric composition of the sample, leading to inaccurate analytical results. To minimize this issue, it is critical to handle samples under specific conditions, such as performing lipid extractions at low temperatures (e.g., 4°C) and maintaining a controlled acidic pH (e.g., pH 4.0), which have been shown to effectively suppress intra-molecular acyl migration. nih.gov
The table below summarizes the elution order of LPC isomers in different chromatographic systems.
| Chromatographic Technique | Elution Order | Reference(s) |
| Reversed-Phase HPLC (RP-HPLC) | sn-2 isomer elutes before sn-1 isomer | nih.gov, |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | sn-1 isomer elutes after sn-2 isomer |
Comparative Research Approaches on Lysophosphatidylcholine Species
Structure-Function Relationship Studies of Acyl Chain Length and Saturation
The length and degree of saturation of the fatty acyl chain attached to the glycerol (B35011) backbone are critical determinants of an LPC molecule's function. These structural features influence how the molecule interacts with cell membranes, receptors, and enzymes, leading to a wide range of cellular responses from inflammation to metabolic regulation. nih.govnih.gov
The biological effects of saturated LPCs vary significantly with the number of carbons in the acyl chain. Comparative studies have demonstrated that even a difference of two carbons can alter a molecule's efficacy and function.
One of the most distinct examples of this acyl chain dependency is in the regulation of glucose metabolism. Research on 3T3-L1 adipocytes has shown that LPCs with shorter saturated acyl chains are effective at stimulating glucose uptake, whereas those with longer chains are not. nih.gov Specifically, Lauroyl (12:0) LPC, Myristoyl (14:0) LPC, and Palmitoyl (B13399708) (16:0) LPC were all found to stimulate glucose uptake. In contrast, Stearoyl (18:0) LPC was ineffective. nih.govresearchgate.net This suggests a specific structural requirement for interaction with the cellular machinery that controls glucose transport. nih.gov
| LPC Species | Acyl Chain | Effect on Adipocyte Glucose Uptake |
| Lauroyl LPC | 12:0 | Stimulatory |
| Myristoyl LPC | 14:0 | Stimulatory |
| Palmitoyl LPC | 16:0 | Stimulatory |
| Stearoyl LPC | 18:0 | Ineffective |
| Data sourced from studies on 3T3-L1 adipocytes. nih.gov |
Beyond metabolism, acyl chain length also dictates the inflammatory potential of LPCs. While saturated LPCs like Palmitoyl LPC are often considered pro-inflammatory, other species exhibit different properties. nih.gov For instance, Stearoyl LPC has been identified as an inhibitor of lipopolysaccharide-mediated caspase-11 activation, suggesting a protective, anti-inflammatory role in the context of endotoxemia. frontiersin.org In contrast, saturated LPC species tend to induce less superoxide (B77818) production in neutrophils compared to their unsaturated counterparts but can cause a more significant increase in cytoplasmic calcium. nih.gov
The conjugation of polyunsaturated fatty acids (PUFAs) to the LPC backbone dramatically alters its biological function, creating molecules with specialized roles, particularly in neural health. While saturated LPCs like Lauroyl LPC have roles in general metabolism and inflammation, LPCs carrying PUFAs like docosahexaenoic acid (DHA) are critical for brain development and function. nih.govasianscientist.com
The brain cannot synthesize DHA and must acquire it from the bloodstream. nih.gov This transport across the highly selective blood-brain barrier is mediated by a specific transporter, Mfsd2a, which recognizes and transports DHA specifically in its LPC-conjugated form (LPC-DHA). researchgate.netnih.govcolumbia.eduresearchgate.net Free fatty acid forms of DHA are not transported by this primary pathway. nih.govasianscientist.com
Studies have shown that dietary LPC-DHA is significantly more efficient at enriching brain DHA levels than other forms, such as DHA attached to triglycerides (TAG-DHA). nih.govlysoveta.com In one study, supplementing with LPC-DHA increased brain DHA content by up to 100%, whereas TAG-DHA had no significant effect on the brain. nih.govlysoveta.com This enhanced delivery is associated with functional benefits, including increased levels of brain-derived neurotrophic factor (BDNF), a protein crucial for neurogenesis and cognitive function. nih.gov
Furthermore, in contrast to some saturated LPCs that can be pro-inflammatory, LPC-DHA has demonstrated anti-inflammatory properties. nih.gov This highlights how the nature of the acyl chain—saturated versus polyunsaturated—can completely reverse the inflammatory profile of the LPC molecule.
Research on Analogues and Derivatives (e.g., Alkyl-lysophospholipids)
To overcome the rapid metabolism of natural LPCs in the body, researchers have developed synthetic analogues with enhanced stability and targeted therapeutic properties. wikipedia.orgwikipedia.org Among the most studied are the alkyl-lysophospholipids (ALPs). wikipedia.orgiiab.me
In ALPs, the ester-linked acyl group found in natural LPCs is replaced by a more robust, ether-linked alkyl group. wikipedia.orgiiab.me This modification prevents the molecule from being easily broken down by metabolic enzymes like lysophospholipase, giving it a much longer biological half-life. wikipedia.orgwikipedia.org
The primary therapeutic application of ALPs is in oncology. iiab.menih.gov Unlike traditional chemotherapy drugs that target DNA, ALPs act on the cell membrane and modulate intracellular signaling pathways to selectively induce apoptosis (programmed cell death) in cancer cells while largely sparing healthy ones. wikipedia.orgiiab.me Several ALPs, including edelfosine, miltefosine, and perifosine, have been investigated as anti-cancer agents. wikipedia.orgwikipedia.org Their mechanisms of action include inhibiting the Akt/protein kinase B survival pathway and activating cell death receptors. nih.govwikipedia.org
This research into synthetic derivatives underscores the therapeutic potential of modifying the basic LPC structure to create stable, drug-like molecules with specific and potent biological activities.
Future Research Directions for L Alfa Lysophosphatidylcholine, Lauroyl
Elucidation of Detailed Enzymatic Kinetics and Metabolic Regulation Specific to Lauroyl-LPC
The metabolic flux of LPCs is governed by a complex enzymatic network, primarily involving phospholipase A2 (PLA2) for their synthesis from phosphatidylcholines and lysophosphatidylcholine (B164491) acyltransferases (LPCATs) for their reacylation back into phosphatidylcholines. researchgate.net While this general framework is established, the specific enzymatic kinetics for lauroyl-LPC remain to be determined. Future investigations should focus on characterizing the kinetic parameters (K_M and V_max) of PLA2 and LPCAT isozymes specifically for substrates that produce or utilize lauroyl-LPC. wikipedia.org Understanding the substrate specificity and catalytic efficiency of these enzymes will clarify why lauroyl-LPC concentrations might change under specific physiological or pathological conditions. wikipedia.orgmdpi.com Research should also explore the regulatory mechanisms controlling these enzymes, such as transcriptional regulation, post-translational modifications, and allosteric modulation, in response to stimuli relevant to lauroyl-LPC fluctuations. This will provide a detailed blueprint of how the cellular levels of lauroyl-LPC are precisely maintained.
Identification of Novel Receptors and Signaling Pathways for Lauroyl-LPC
LPCs are known to act as signaling molecules, often exerting their effects through G protein-coupled receptors (GPCRs) and other cell surface proteins. nih.govresearchgate.netresearchgate.net For instance, the orphan G protein receptor 2 (G2A) has been identified as a receptor for some LPC species, mediating inflammatory responses. nih.gov However, it is highly probable that specific LPC variants, defined by their acyl chain, interact with a unique repertoire of receptors. A critical future direction is the de-orphanization of receptors that show preferential binding affinity for lauroyl-LPC. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational docking studies could be employed to identify novel binding partners. Once identified, the downstream signaling cascades initiated by lauroyl-LPC binding must be mapped. This includes identifying the G-proteins involved, the second messengers generated (e.g., cAMP, IP3, DAG), and the ultimate activation of kinase pathways (e.g., MAPK, Akt) and transcription factors (e.g., NF-κB). nih.govmdpi.comnih.gov Such studies will be pivotal in understanding how lauroyl-LPC translates its presence into specific cellular actions.
Investigation of Specific Interactions with Membrane Proteins and Lipids
The biophysical properties of lauroyl-LPC, conferred by its C12 acyl chain and polar headgroup, dictate its behavior within the plasma membrane. It is not merely a passive component but an active modulator of the membrane environment. Future research should investigate how lauroyl-LPC specifically interacts with and influences the function of integral and peripheral membrane proteins. youtube.com The "snorkeling" of its lauroyl tail into the hydrophobic core of the membrane while the phosphocholine (B91661) headgroup remains at the aqueous interface could alter local membrane curvature and thickness, thereby allosterically modulating ion channels, transporters, and receptor activity. youtube.com
Furthermore, the partitioning of lauroyl-LPC into specialized membrane microdomains, or lipid rafts, warrants detailed investigation. nih.govyoutube.commdpi.com These cholesterol- and sphingolipid-rich domains serve as critical signaling platforms. nih.govmdpi.com It is essential to determine whether lauroyl-LPC preferentially localizes to or is excluded from these rafts and how its presence might alter raft stability and the assembly of signaling complexes within them. Techniques like Brewster angle microscopy and molecular dynamics simulations, which have been used to study similar amphiphiles like lauryl gallate, could provide significant insights into these specific lipid-lipid and lipid-protein interactions. researchgate.netnih.govnih.gov
Development of Advanced Analytical Techniques for Isomer-Specific Quantification in Complex Biological Matrices
A significant hurdle in lipidomics is the accurate quantification of individual lipid species within complex biological samples like plasma or tissue homogenates. springernature.com Conventional methods often lack the resolution to distinguish between positional isomers (e.g., 1-lauroyl-LPC vs. 2-lauroyl-LPC). nih.gov The development of advanced, high-throughput analytical methods is a priority. Methodologies combining high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) are promising for this purpose. nih.govresearchgate.netnih.gov Future efforts should focus on optimizing chromatographic conditions to achieve baseline separation of lauroyl-LPC from other LPC isomers and on developing sensitive multiple reaction monitoring (MRM) methods for absolute quantification. researchgate.net The use of stable isotope-labeled internal standards specific to lauroyl-LPC will be crucial for correcting for matrix effects and ensuring analytical accuracy. researchgate.net These advanced techniques will enable researchers to precisely track the dynamics of lauroyl-LPC in various biological contexts, which is essential for linking its concentration to specific cellular functions and disease states. nih.gov
Further Characterization of the Role of Lauroyl-LPC in Specific Cellular Models (e.g., Envelope Glycoprotein-Mediated Fusion, Glucose Uptake)
Preliminary studies have highlighted intriguing roles for lauroyl-LPC in distinct cellular processes, which demand deeper investigation.
Glucose Uptake: Research has shown that lauroyl-LPC, among other short- to medium-chain saturated LPCs, can significantly stimulate glucose uptake in adipocytes and lower blood glucose levels in diabetic mouse models. nih.govnih.gov This effect appears to be insulin-independent and involves the translocation of the GLUT4 glucose transporter to the plasma membrane via a protein kinase Cδ (PKCδ)-dependent pathway. nih.govresearchgate.net Future studies must fully elucidate this signaling cascade and determine the direct molecular targets of lauroyl-LPC in adipocytes and other metabolically active cells like myocytes. researchgate.netplos.org
| Finding | Cell/Animal Model | Key Mechanism | Citation |
|---|---|---|---|
| Stimulates dose-dependent glucose uptake. | 3T3-L1 Adipocytes | Induces GLUT4 translocation to the plasma membrane. | nih.gov |
| Lowers blood glucose levels. | Murine models of diabetes | Insulin-independent mechanism. | nih.govnih.gov |
| Signaling pathway is independent of IRS-1 and AKT2 phosphorylation. | 3T3-L1 Adipocytes | Dependent on Protein Kinase Cδ (PKCδ) activation. | nih.govresearchgate.net |
Envelope Glycoprotein-Mediated Fusion: In the context of virology, LPCs have been used as tools to arrest the HIV-1 envelope glycoprotein (B1211001) (Env)-mediated fusion process at a stage just prior to the merger of viral and cellular membranes. nih.gov The HIV fusion cascade is a complex process involving conformational changes in the gp120/gp41 proteins. nih.govresearchgate.netresearchgate.net The specific effect of lauroyl-LPC, with its defined C12 acyl chain, on this process is unknown. Future research could explore whether lauroyl-LPC can modulate the fluidity and curvature of the membrane at the fusion site, thereby influencing the efficiency of Env-mediated fusion. This could reveal novel insights into the biophysical requirements of viral entry and potentially identify new targets for intervention.
Understanding the Interplay between LPC Homeostasis and Specific Pathological Mechanisms in Preclinical Models
Dysregulation of LPC metabolism is implicated in a host of pathologies, including atherosclerosis, diabetes, and cancer. researchgate.netspringernature.com However, these studies often measure total LPC levels or a profile of major species, without isolating the specific contribution of lauroyl-LPC. A critical future direction is to use preclinical animal models of these diseases to specifically investigate the dynamics of lauroyl-LPC. This involves developing tools, perhaps through genetic manipulation of lauroyl-LPC-specific enzymes or through targeted dietary interventions, to modulate its levels in vivo. By correlating changes in lauroyl-LPC concentrations with the progression of disease markers—such as atherosclerotic plaque formation, insulin (B600854) resistance, or tumor growth—researchers can begin to establish causative links. This will be a crucial step in validating lauroyl-LPC as a potential biomarker and a therapeutic target for specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
